molecular formula C15H19NO B8322810 8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]

8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]

Cat. No. B8322810
M. Wt: 229.32 g/mol
InChI Key: UJSZSEFKCSCUNR-UHFFFAOYSA-N
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Patent
US08530477B2

Procedure details

Trimethyl sulfoxonium iodide (3.07 g, 13.9 mmol) is placed in 18 ml of DMSO under nitrogen in the presence of sodium hydride dispersed at 60% in oil (0.56 g, 13.9 mmol). After stirring for 30 min at ambient temperature, 8-benzyl-8-aza-bicyclo[3.2.1]octan-3-one (2.0 g, 9.3 mmol) solubilized in 3 ml of DMSO is slowly added. The reaction medium is kept stirring for 4 h and then kept without stirring for 60 h, After hydrolysis, and extraction with ethyl acetate, the organic phase is washed with a saturated aqueous sodium chloride solution and dried over MgSO4. 2.04 g of 8-benzyl-spiro[8-azabicyclo[3.2.1]octane-3,2′-oxirane], subsequently used as it is, are obtained.
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.56 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Six
Name
Quantity
3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I-].C[S+](C)(C)=O.[H-].[Na+].[CH2:9]([N:16]1[CH:21]2[CH2:22][CH2:23][CH:17]1[CH2:18][C:19](=[O:24])[CH2:20]2)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:25](OCC)(=O)C>CS(C)=O>[CH2:9]([N:16]1[CH:17]2[CH2:23][CH2:22][CH:21]1[CH2:20][C:19]1([CH2:18]2)[CH2:25][O:24]1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
0.56 g
Type
reactant
Smiles
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
18 mL
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added
STIRRING
Type
STIRRING
Details
The reaction medium is kept stirring for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
without stirring for 60 h
Duration
60 h
WASH
Type
WASH
Details
the organic phase is washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CC3(OC3)CC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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